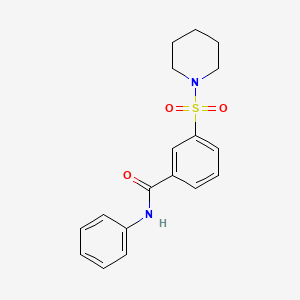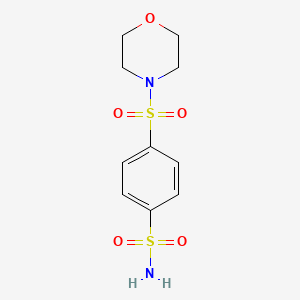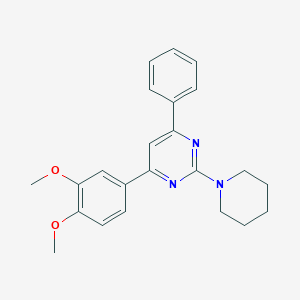
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). FGFRs play a crucial role in cell signaling pathways and are involved in several physiological processes, including cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.
Mécanisme D'action
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine selectively inhibits FGFRs by binding to the ATP-binding site of the receptor. The inhibition of FGFRs leads to the disruption of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The disruption of these pathways leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth, induces apoptosis, and reduces tumor growth in animal models. In animal models of heart failure, this compound improves cardiac function and reduces myocardial fibrosis. In animal models of type 2 diabetes, this compound improves insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and availability. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
Several future directions for 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine research have been proposed. These include the development of more potent and selective FGFR inhibitors, the investigation of the potential therapeutic applications of this compound in other diseases, and the optimization of the synthesis method to improve the purity and yield of the compound. Additionally, the investigation of the mechanisms of resistance to FGFR inhibitors and the development of combination therapies to overcome resistance are areas of active research.
Méthodes De Synthèse
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is synthesized by the condensation of 3,4-dimethoxybenzaldehyde, phenylacetic acid, and 1-piperidinecarboxaldehyde followed by cyclization with guanidine. The synthesis method has been optimized to produce high yields of pure this compound. Several modifications to the synthesis method have been proposed to improve the purity and yield of the compound.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The inhibition of FGFRs has been shown to have anti-tumor effects in several cancer types, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-27-21-12-11-18(15-22(21)28-2)20-16-19(17-9-5-3-6-10-17)24-23(25-20)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNVDHCNBVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
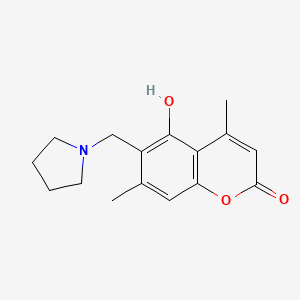
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

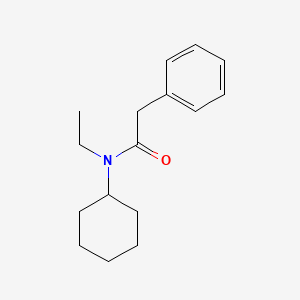
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)
